[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide is a chemical compound with the molecular formula C32H53BrN2O4 and a molecular weight of 593.68 . It is primarily used in research settings, particularly in the fields of neurology and proteomics .
Wissenschaftliche Forschungsanwendungen
[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide is used extensively in scientific research. In chemistry, it serves as a reference standard for analytical methods . In biology and medicine, it is used to study neuromuscular blocking agents and their effects on the nervous system . The compound’s unique structure makes it valuable for investigating the mechanisms of action of similar neuromuscular blocking agents . In industry, it is used in the development of new pharmaceuticals and other chemical products .
Wirkmechanismus
Target of Action
The primary target of 2-Pyrrolidinyl Desmorpholinylrocuronium Bromide, also known as Rocuronium, is the nicotinic cholinergic receptors at the motor end-plate . These receptors play a crucial role in transmitting signals from nerve cells to muscle cells, facilitating muscle contraction.
Mode of Action
Rocuronium acts by competing for cholinergic receptors at the motor end-plate . This competition prevents the binding of acetylcholine, a neurotransmitter, to these receptors, thereby inhibiting the transmission of signals from nerve cells to muscle cells. This action is antagonized by acetylcholinesterase inhibitors, such as neostigmine and edrophonium .
Biochemical Pathways
The primary biochemical pathway affected by Rocuronium is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the motor end-plate, Rocuronium inhibits the transmission of signals from nerve cells to muscle cells, leading to muscle relaxation . The downstream effects of this action include the facilitation of tracheal intubation and the provision of skeletal muscle relaxation during surgery or mechanical ventilation .
Pharmacokinetics
It is known that rocuronium has a rapid onset and intermediate duration of action
Result of Action
The primary molecular and cellular effect of Rocuronium’s action is the inhibition of neuromuscular transmission , resulting in muscle relaxation . This effect is utilized in modern anaesthesia to facilitate endotracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation .
Action Environment
The action, efficacy, and stability of Rocuronium can be influenced by various environmental factors. For instance, the presence of acetylcholinesterase inhibitors can antagonize the action of Rocuronium Additionally, certain patient characteristics, such as age, gender, and health status, can also influence the drug’s action and efficacy
Vorbereitungsmethoden
The synthesis of [(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic routes and reaction conditions are complex and often require precise control of temperature, pH, and other factors .
Analyse Chemischer Reaktionen
[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Vergleich Mit ähnlichen Verbindungen
[(2S,3S,5R,8R,9R,10S,13S,14R,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide is similar to other neuromuscular blocking agents, such as rocuronium and vecuronium . it has unique properties that make it valuable for specific research applications . For example, its structure allows for more precise studies of the interactions between neuromuscular blocking agents and their molecular targets . Other similar compounds include pancuronium and atracurium, which also act on nicotinic acetylcholine receptors but have different pharmacokinetic and pharmacodynamic profiles .
Eigenschaften
CAS-Nummer |
1190105-65-7 |
---|---|
Molekularformel |
C32H53BrN2O3 |
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-3-hydroxy-10,13-dimethyl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide |
InChI |
InChI=1S/C32H53N2O3.BrH/c1-5-16-34(17-8-9-18-34)28-20-26-24-11-10-23-19-29(36)27(33-14-6-7-15-33)21-32(23,4)25(24)12-13-31(26,3)30(28)37-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |
InChI-Schlüssel |
WXZVCMSZGNGDKJ-FMCCZJBLSA-M |
Isomerische SMILES |
CC(=O)O[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Kanonische SMILES |
CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCCC5)C)C)[N+]6(CCCC6)CC=C.[Br-] |
Synonyme |
1-[(2β,3α,5α,16β,17β)-17-(Acetyloxy)-3-hydroxy-2-(1-pyrrolidinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.